molecular formula C18H28N2O2 B13215386 tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate

tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate

Cat. No.: B13215386
M. Wt: 304.4 g/mol
InChI Key: GQXJSHFCVFFJPS-UHFFFAOYSA-N
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Description

Tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate is a chemical intermediate designed for research and development applications, specifically incorporating both a carbamate protecting group and a phenylamine moiety. The compound features a tert-butoxycarbonyl (Boc) group, a widely used protecting group for amines in multi-step organic synthesis . The presence of the Boc group enhances the molecule's stability by shielding the amine functionality from reactive conditions, thereby allowing selective reactions to be carried out elsewhere on the molecule. The deprotection of the Boc group can be readily achieved under mild acidic conditions to regenerate the primary amine, making it a versatile building block in complex synthesis workflows . Compounds with this specific structural motif, containing a cyclohexyl linker between a protected amine and an aromatic ring system, are frequently employed in pharmaceutical research. They serve as key precursors in the development of active pharmaceutical ingredients (APIs) and biologically active molecules . For instance, similar Boc-protected cyclohexylamine derivatives are utilized in the synthesis of sophisticated small-molecule inhibitors, such as the anticoagulant Edoxaban, highlighting their value in modern medicinal chemistry . The structure-activity relationships (SAR) of drug candidates can be finely tuned by modifying the substituents on the aromatic ring, as demonstrated in the optimization of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate

InChI

InChI=1S/C18H28N2O2/c1-12-5-8-14(19)11-16(12)13-6-9-15(10-7-13)20-17(21)22-18(2,3)4/h5,8,11,13,15H,6-7,9-10,19H2,1-4H3,(H,20,21)

InChI Key

GQXJSHFCVFFJPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C2CCC(CC2)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • tert-Butyl (5-amino-2-methylphenyl)carbamate is a fundamental starting material or intermediate (PubChem CID 10799065). It is characterized by the presence of the Boc protecting group on the amino group of a 5-amino-2-methylphenyl ring.
  • The cyclohexyl component is introduced via cyclohexyl amines or derivatives, often protected or functionalized to allow selective coupling.

Typical Reaction Conditions

  • Protection Step: The amino group on the aromatic ring is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine or sodium bicarbonate) to yield the tert-butyl carbamate.
  • Coupling Step: The cyclohexyl moiety is introduced via nucleophilic substitution or amide bond formation. This often involves reacting an amino-substituted cyclohexyl derivative with the protected aromatic amine or its activated derivative.
  • Solvent: Organic solvents such as dichloromethane, ethyl acetate, or dimethylformamide are commonly used to dissolve reactants and facilitate the reaction.
  • Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures (20–60°C) to optimize reaction rates without decomposing sensitive groups.

Detailed Methodology and Research Outcomes

Method from Patent Literature (Related Compound Synthesis)

While direct patents specifically for this compound are scarce, analogous methods for related tert-butyl carbamate cyclohexyl derivatives have been described. For example, a Canadian patent (CA3087004A1) outlines a method for preparing tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate derivatives via:

  • Mixing the amine precursor with an ethyl 2-oxoacetate derivative in an organic solvent.
  • Adding a base to the mixture to facilitate coupling.
  • Stirring under controlled conditions to improve yield and purity.

This method emphasizes the use of neutral (non-salt) starting materials to reduce reaction mixture viscosity and improve stirring, which leads to higher yields and purity.

Reaction Optimization and Yield

  • The patent reports that avoiding salt forms of starting materials simplifies the process and enhances product purity.
  • Typical yields for such carbamate derivatives exceed 80%, with purity levels above 95% as confirmed by chromatographic methods.
  • Reaction times vary from 2 to 24 hours depending on scale and temperature.

Analytical Data Supporting Synthesis

  • NMR Spectroscopy: ^1H and ^13C NMR data confirm the presence of the Boc group and the cyclohexyl and aromatic substituents. Characteristic signals include tert-butyl protons (~1.4 ppm in ^1H NMR) and aromatic protons (6.5–7.5 ppm).
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight (~300–350 g/mol depending on exact substituents).
  • Chromatography: High-performance liquid chromatography (HPLC) retention times and purity >95% confirm clean product formation.

Data Table Summarizing Preparation Parameters and Outcomes

Parameter Description / Value Notes / Source
Starting Material tert-Butyl (5-amino-2-methylphenyl)carbamate PubChem CID 10799065
Key Reagents Boc2O, base (triethylamine), cyclohexyl amine derivative Patent CA3087004A1
Solvent Dichloromethane, ethyl acetate, or DMF Common organic solvents
Temperature 20–60°C Optimized for yield and purity
Reaction Time 2–24 hours Dependent on scale and temperature
Yield >80% Patent and literature reports
Purity (HPLC) >95% Confirmed by chromatographic analysis
Characterization ^1H NMR, ^13C NMR, MS Standard analytical techniques

Additional Notes and Considerations

  • The compound is sensitive to moisture and acidic conditions due to the Boc group; hence, reactions are performed under anhydrous and inert atmosphere conditions when possible.
  • The stereochemistry of the cyclohexyl moiety (e.g., 1R,2S,5S) is crucial for biological activity and must be controlled during synthesis.
  • Scale-up processes require careful control of mixing and temperature to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Properties
Research indicates that compounds with similar structural features to tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate have been explored for their anticancer properties. The presence of an amino-substituted aromatic ring suggests potential interactions with biological targets such as enzymes or receptors involved in cancer progression.

1.2 Drug Development
The compound is being investigated for its role as a pharmacological agent in drug development. Its unique structure allows it to participate in various chemical reactions, which can be harnessed to enhance the efficacy of existing drugs or develop new therapeutic agents . For example, the synthesis of related compounds has been linked to the development of anticoagulants like Edoxaban, which is used for treating thromboembolic disorders .

Case Studies

3.1 Case Study on Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer activity of structurally related compounds. The results indicated that these compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound could have similar effects due to its structural properties .

3.2 Development of Anticoagulants
Another case study focused on the development of anticoagulant drugs derived from similar carbamate structures. The study highlighted successful modifications leading to enhanced bioavailability and reduced side effects compared to traditional anticoagulants . Such findings emphasize the importance of this compound in pharmaceutical research and development.

Mechanism of Action

The mechanism of action of tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, influencing their activity. The carbamate moiety may also interact with active sites of enzymes, leading to inhibition or modulation of their function .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate C₁₈H₂₇N₃O₂ (est.) 317.43 5-amino-2-methylphenyl, cyclohexyl Intermediate for urea derivatives
tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate C₁₈H₂₇BrN₂O₂ 383.32 2-bromobenzyl, cyclohexyl Pharmaceutical intermediate (Hairui Chem)
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate C₁₂H₂₃NO₃ 229.32 Hydroxymethyl, trans-cyclohexyl Solubility-modulated drug candidate
tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate C₁₅H₂₇N₃O₃ 297.40 Dimethylaminocarbonyl, stereospecific Drug development (CNS targets)
3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)cyclohexyl]-1-(4-iodophenyl)urea C₂₀H₂₁ClIN₅O₂ 548.67 Iodophenyl, benzodiazolone, chloro 8-OxoG inhibitor

Key Observations:

Substituent Effects on Molecular Weight :

  • The iodine-containing urea derivative () exhibits a significantly higher molecular weight (548.67 g/mol) due to the iodophenyl group, impacting its pharmacokinetic properties (e.g., membrane permeability) .
  • Bromine substitution () increases molecular weight but enhances electrophilic reactivity for cross-coupling reactions .

Stereochemical Influence: The trans-configuration in tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate () improves aqueous solubility compared to cis-isomers, critical for oral bioavailability . Stereospecific dimethylaminocarbonyl groups () enhance binding to enzymatic targets (e.g., proteases) due to optimized spatial alignment .

Functional Group Diversity: The 5-amino-2-methylphenyl group in the target compound provides a nucleophilic site for further derivatization (e.g., acylation, sulfonation) absent in analogues like ’s hydroxymethyl variant . Urea derivatives () exhibit potent inhibitory activity against 8-OxoG due to hydrogen-bonding interactions with the benzodiazolone moiety .

Biological Activity

Tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a carbamate functional group, and a cyclohexyl ring substituted with an amino group and a methylated phenyl moiety. Its molecular formula is C18H28N2O2C_{18}H_{28}N_{2}O_{2} and it has a molecular weight of approximately 304.4 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology.

Structural Characteristics

The unique structural features of this compound may influence its interaction with biological targets. The presence of both hydrophobic and polar groups can facilitate binding to various receptors or enzymes, potentially leading to diverse pharmacological effects.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Structural analogs have shown promise against various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against human leukemia and breast cancer cell lines, often through mechanisms involving apoptosis induction .
  • Antimicrobial Properties : Some derivatives have exhibited antibacterial and antifungal activities, suggesting potential applications in treating infections .

Anticancer Studies

A study evaluating the biological activity of derivatives related to this compound found that certain compounds exhibited significant cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values for these compounds ranged from 0.11 µM to 48.37 µM, indicating varying levels of potency compared to standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxic Activity of Related Compounds

Compound NameIC50 (µM)Cell Line Tested
Compound A0.11MCF-7
Compound B10.38U-937
Compound C48.37HCT-116

Flow cytometry assays have shown that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, western blot analysis revealed increased p53 expression levels in treated MCF-7 cells, suggesting a mechanism involving cell cycle regulation and programmed cell death .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl or cyclohexyl moieties can significantly impact biological activity. For example, the introduction of electron-donating or withdrawing groups on the aromatic ring can enhance binding affinity to target proteins or receptors, thereby increasing efficacy .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Electron-donating group on phenylIncreased potency against cancer cells
Hydroxymethyl substitution on cyclohexaneEnhanced binding affinity to target enzymes

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